PAMP-12 (humain, porcin)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

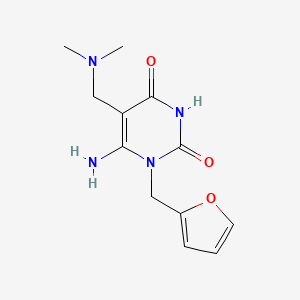

PAMP-12 (human, porcine) is a potent endogenous peptide agonist of Mas-related G protein-coupled receptor X2 (MRGPRX2). It corresponds to amino acids 9 to 20 of proadrenomedullin and has a molecular weight of 1618.95 g/mol . This peptide is known for its significant biological activity, including its role in cardiovascular regulation and antimicrobial properties .

Applications De Recherche Scientifique

PAMP-12 (human, porcine) has a wide range of scientific research applications:

Chemistry: It is used as a model peptide for studying peptide synthesis and purification techniques.

Mécanisme D'action

Target of Action

PAMP-12 (human, porcine) is an endogenous peptide agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2) . This receptor is a member of the G protein-coupled receptor family, which plays a crucial role in various physiological processes.

Mode of Action

PAMP-12 interacts with its primary target, MRGPRX2, and triggers a series of biochemical reactions. It has been found to inhibit catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells . This interaction and the subsequent inhibition of catecholamine secretion contribute to the hypotensive effects of PAMP-12 .

Biochemical Pathways

It is known that the compound’s interaction with mrgprx2 can lead to changes in cellular calcium levels . This could potentially affect a variety of cellular processes, given the role of calcium as a secondary messenger in many signal transduction pathways.

Analyse Biochimique

Biochemical Properties

PAMP-12 (human, porcine) interacts with the Mas related GPR X2 (MRGPRX2), a G protein-coupled receptor . It acts as an endogenous peptide agonist of this receptor, with an EC50 of 57.2 nM . This interaction can cause hypotension by inhibiting catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells .

Cellular Effects

PAMP-12 (human, porcine) has been shown to have significant effects on various types of cells. For instance, it can cause hypotension by inhibiting catecholamine secretion from sympathetic nerve endings and adrenal chromaffin cells . It also displays potent antimicrobial activity against standard bacterial strains .

Molecular Mechanism

The molecular mechanism of PAMP-12 (human, porcine) involves its interaction with the Mas related GPR X2 (MRGPRX2) receptor . As an endogenous peptide agonist, it binds to this receptor and triggers a series of biochemical reactions that lead to its various effects, including hypotension and antimicrobial activity .

Méthodes De Préparation

PAMP-12 (human, porcine) is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The peptide is then cleaved from the resin and purified using reversed-phase high-performance liquid chromatography (RP-HPLC) . Industrial production methods also utilize SPPS due to its efficiency and ability to produce high-purity peptides .

Analyse Des Réactions Chimiques

PAMP-12 (human, porcine) undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the tryptophan residues, leading to the formation of oxidized products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues in PAMP-12 can be substituted to create analogs with different biological activities.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Comparaison Avec Des Composés Similaires

PAMP-12 (human, porcine) is unique due to its specific sequence and potent activity as an MRGPRX2 agonist. Similar compounds include:

Proadrenomedullin N-terminal 20 peptide (PAMP-20): Another peptide derived from proadrenomedullin with similar biological activities.

RADA4-GG-PAMP-12: A modified version of PAMP-12 with enhanced self-assembling properties.

These compounds share structural similarities but differ in their specific sequences and biological activities, highlighting the uniqueness of PAMP-12 in its specific receptor interactions and effects .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]butanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C77H119N25O14/c1-43(2)35-58(72(113)102-62(42-103)75(116)93-53(64(83)105)28-17-33-88-76(84)85)98-65(106)44(3)92-71(112)59(37-46-40-90-51-23-9-7-21-48(46)51)99-70(111)56(27-13-16-32-80)97-74(115)61(39-63(82)104)101-73(114)60(38-47-41-91-52-24-10-8-22-49(47)52)100-69(110)55(26-12-15-31-79)96-67(108)54(25-11-14-30-78)95-68(109)57(29-18-34-89-77(86)87)94-66(107)50(81)36-45-19-5-4-6-20-45/h4-10,19-24,40-41,43-44,50,53-62,90-91,103H,11-18,25-39,42,78-81H2,1-3H3,(H2,82,104)(H2,83,105)(H,92,112)(H,93,116)(H,94,107)(H,95,109)(H,96,108)(H,97,115)(H,98,106)(H,99,111)(H,100,110)(H,101,114)(H,102,113)(H4,84,85,88)(H4,86,87,89)/t44-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUWKYBPCFUDDK-DYQOJKGJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=CC=C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C77H119N25O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1618.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dichloro-2-({4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl}sulfanyl)benzene](/img/structure/B2411410.png)

![5-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-phenylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2411415.png)

![2-Ethyl-3-methyl-1-prop-2-enylsulfanylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2411419.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2411421.png)

![2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2411426.png)

![N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2411428.png)

![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)

![4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411432.png)